molecular formula C11H12N2O2 B2615997 3-(Benzylamino)pyrrolidine-2,5-dione CAS No. 51827-45-3

3-(Benzylamino)pyrrolidine-2,5-dione

Cat. No.: B2615997
CAS No.: 51827-45-3
M. Wt: 204.229
InChI Key: LBYMZMSOYLDOIH-UHFFFAOYSA-N
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Description

3-(Benzylamino)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with benzylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrolidine-2,5-dione ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,5-diones .

Scientific Research Applications

3-(Benzylamino)pyrrolidine-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(benzylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-6-9(11(15)13-10)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYMZMSOYLDOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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